molecular formula C18H11F3N4O3S B10998178 2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B10998178
M. Wt: 420.4 g/mol
InChI Key: DITSUEUEJFUIEI-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a phthalazinone core and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps. The starting materials often include 4-hydroxyphthalazinone and 6-(trifluoromethoxy)-1,3-benzothiazole. The reaction conditions usually require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may involve the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone ring can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-hydroxyphthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H11F3N4O3S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C18H11F3N4O3S/c19-18(20,21)28-9-5-6-12-14(7-9)29-17(22-12)23-15(26)8-13-10-3-1-2-4-11(10)16(27)25-24-13/h1-7H,8H2,(H,25,27)(H,22,23,26)

InChI Key

DITSUEUEJFUIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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